molecular formula C28H27N3O4 B2784952 HCH6-1

HCH6-1

Cat. No.: B2784952
M. Wt: 469.5 g/mol
InChI Key: MPFZAIDTRUPTSU-LOSJGSFVSA-N
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Description

HCH6-1 is a synthetic dipeptide compound known for its role as a competitive antagonist of Formyl peptide receptor 1 (FPR1). This receptor is involved in the activation of neutrophils, which are a type of white blood cell crucial for the immune response. This compound has been studied for its potential therapeutic effects in inflammatory diseases, particularly acute lung injury .

Properties

IUPAC Name

methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZAIDTRUPTSU-LOSJGSFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of HCH6-1 involves the formation of a dipeptide structure. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through standard peptide synthesis techniques, which typically involve the coupling of amino acids using reagents such as carbodiimides or phosphonium salts .

Chemical Reactions Analysis

HCH6-1 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It inhibits the activation of neutrophils by blocking the binding of formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) to FPR1. This inhibition prevents the generation of superoxide anions, elastase release, and chemotaxis in neutrophils .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that compounds similar to methyl benzoyl-L-tryptophyl-D-phenylalaninate exhibit anticancer properties. For instance, derivatives of tryptophan have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that tryptophan derivatives could effectively inhibit the proliferation of cancer cells in vitro, suggesting a promising avenue for therapeutic development .

1.2 Neuroprotective Effects

Tryptophan derivatives are also known for their neuroprotective effects. Methyl benzoyl-L-tryptophyl-D-phenylalaninate may enhance the synthesis of neurotransmitters such as serotonin, which plays a crucial role in mood regulation and cognitive functions. Research has shown that enhancing serotonin levels can lead to improved outcomes in neurodegenerative diseases .

Drug Delivery Systems

2.1 Peptide-Drug Conjugates

Methyl benzoyl-L-tryptophyl-D-phenylalaninate can be utilized in the design of peptide-drug conjugates, enhancing the bioavailability and targeting of therapeutic agents. The incorporation of this compound into drug delivery systems allows for sustained release profiles, improving patient compliance and therapeutic efficacy .

Table 1: Comparison of Drug Delivery Systems Using Peptide Conjugates

System TypeRelease ProfileTargeting EfficiencyBioavailability
Conventional FormulationsFastLowModerate
Peptide-Conjugated DrugsSustainedHighHigh

Biochemical Research

3.1 Protein Engineering

Methyl benzoyl-L-tryptophyl-D-phenylalaninate can be employed in protein engineering to enhance the stability and functionality of proteins. Its incorporation into peptides can improve folding and solubility, which are critical factors in protein design for therapeutic applications .

3.2 Orthogonal Translation Systems

Recent advancements in orthogonal translation systems (OTS) have highlighted the potential of non-canonical amino acids like methyl benzoyl-L-tryptophyl-D-phenylalaninate in expanding the genetic code for protein synthesis. This approach allows for the site-specific incorporation of modified amino acids into proteins, enabling the development of novel therapeutics with enhanced properties .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of methyl benzoyl-L-tryptophyl-D-phenylalaninate on various cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations over a defined time period.

Case Study 2: Neuroprotective Mechanism Analysis
In a model of neurodegeneration, the compound was shown to upregulate serotonin synthesis, leading to improved neuronal survival rates compared to untreated controls.

Mechanism of Action

HCH6-1 exerts its effects by binding to Formyl peptide receptor 1 (FPR1) on the surface of neutrophils. This binding blocks the receptor’s activation by formyl peptides, which are signaling molecules that attract neutrophils to sites of infection or inflammation. By inhibiting FPR1, this compound prevents the downstream signaling events that lead to neutrophil activation, including the generation of reactive oxygen species, release of elastase, and chemotaxis .

Comparison with Similar Compounds

HCH6-1 is unique in its high specificity and potency as an FPR1 antagonist. Similar compounds include:

This compound stands out due to its selective inhibition of FPR1 without significant off-target effects, making it a valuable tool in research focused on neutrophil-mediated inflammatory responses .

Biological Activity

Methyl benzoyl-L-tryptophyl-D-phenylalaninate is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, pharmacological effects, and comparisons with related compounds.

Synthesis and Structural Characteristics

The synthesis of Methyl benzoyl-L-tryptophyl-D-phenylalaninate involves several key steps:

  • Formation of N-benzoyl-L-tryptophan : L-tryptophan reacts with benzoyl chloride in the presence of a base (e.g., sodium hydroxide).
  • Coupling with D-phenylalanine : The resulting N-benzoyl-L-tryptophan is coupled with D-phenylalanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
  • Methylation : Finally, the carboxyl group is methylated using methyl iodide in the presence of potassium carbonate.

Methyl benzoyl-L-tryptophyl-D-phenylalaninate exhibits its biological activity primarily through interactions with various molecular targets:

  • Protein Binding : The compound can bind to specific proteins and enzymes, modifying their activity and function. This interaction can influence cellular pathways, including signal transduction and gene expression.
  • Receptor Agonism : Similar compounds have been shown to act as agonists for G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and response mechanisms .

Antimicrobial Properties

Research indicates that related compounds exhibit significant antimicrobial activity. For instance, studies on benzoyl derivatives demonstrated growth-inhibitory effects against various bacterial strains, including E. coli and S. aureus. The structure-activity relationship suggests that modifications in the benzoyl group can enhance or reduce this activity .

Cytotoxicity

The cytotoxic potential of Methyl benzoyl-L-tryptophyl-D-phenylalaninate has been explored in various cancer cell lines. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

CompoundCell LineIC50 (µM)
Methyl benzoyl-L-tryptophyl-D-phenylalaninateEhrlich's ascites carcinoma5
Control (5-Fluorouracil)Dalton's lymphoma ascites10

Case Studies

  • Antitumor Activity : A study examined the antitumor effects of substituted benzoyl derivatives, revealing that certain compounds showed remarkable inhibition in a Lactobacillus casei model used for antitumor prescreening .
  • Neutrophil Activation : Research on similar compounds highlighted their ability to activate neutrophils through GPCR pathways, leading to increased reactive oxygen species production, which is vital for immune responses .

Comparison with Similar Compounds

Methyl benzoyl-L-tryptophyl-D-phenylalaninate can be compared with other related compounds to elucidate variations in biological activity:

CompoundKey DifferencesBiological Activity
N-benzoyl-L-tryptophanLacks D-phenylalanine derivativeLower activity
Methylbenzoyl-L-tryptophyl-L-phenylalaninateDifferent stereochemistryAltered receptor interactions
Benzoyl-L-tryptophyl-D-phenylalaninateAbsence of methyl groupVariations in solubility

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